
2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethyl-3-oxo-1H-pyrazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability properties.
Reaction Conditions | Reagents/Products | Key Characteristics |
---|---|---|
Acid-catalyzed (H₂SO₄) | Methanol → Methyl ester derivative | Improved lipophilicity |
DCC/DMAP coupling | Propargyl alcohol → Alkyne-functionalized ester | Enables click chemistry applications |
These ester derivatives retain the pyrazole ring's reactivity, allowing further functionalization at the 3-oxo position.
Decarboxylation Reactions
Thermal or basic conditions induce decarboxylation, yielding 2,5-dimethyl-3-oxo-1H-pyrazole derivatives.
Mechanism :
C7H10N2O3ΔC5H6N2O+CO2↑
This reaction is pH-dependent, with accelerated rates in alkaline media .
Condensation Reactions
The α-carbon adjacent to the carboxylic acid participates in Knoevenagel condensations with aldehydes:
Example :
Compound+Benzaldehydepiperidineα,β-unsaturated ketone derivative
This forms conjugated systems useful in photochemical studies .
Nucleophilic Substitutions
The pyrazole ring’s 4-position exhibits electrophilic character, enabling:
Reaction Type | Reagents | Products |
---|---|---|
Bromination | NBS (in CCl₄) | 4-Bromo-pyrazole acetic acid |
Amination | Hydrazine | Hydrazide derivatives |
These substitutions enhance biological activity, particularly in anti-inflammatory applications .
Complexation with Metal Ions
The compound acts as a bidentate ligand via its ketone oxygen and carboxylic acid group:
Coordination Modes :
Reaction Stability Considerations
-
pH Sensitivity : Degrades rapidly in strong bases (pH > 10) via decarboxylation
-
Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures
This compound’s versatility in reactions such as esterification, decarboxylation, and metal complexation underscores its value in medicinal chemistry and materials science. Further studies should explore its enantioselective transformations and catalytic applications.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory and Analgesic Properties
Research indicates that 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid exhibits notable anti-inflammatory and analgesic properties. It has been studied for its ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. Modifications to the pyrazolone structure can enhance these biological activities, making this compound a promising candidate for drug development aimed at treating pain and inflammation.
1.2 Synthesis of Derivatives
The compound's reactivity, attributed to its functional groups, allows for the synthesis of various derivatives that may exhibit enhanced biological activity or altered physical properties. These derivatives can be tailored for specific therapeutic targets, expanding the potential applications in pharmaceuticals.
1.3 Binding Affinity Studies
Studies have shown that this compound can bind with specific enzymes involved in inflammatory pathways. This binding affinity suggests that it could effectively modulate biochemical pathways, leading to reduced pain and inflammation. Further research is necessary to elucidate these interactions and their implications for therapeutic use.
Agricultural Applications
2.1 Pesticide Development
The compound has shown potential as a lead molecule in developing new agrochemicals, particularly pesticides. Its structural characteristics may allow it to interact with biological systems in pests, providing a basis for creating effective pest control agents.
2.2 Plant Growth Regulation
In addition to its pesticidal properties, there is emerging interest in exploring the compound's effects on plant growth regulation. Compounds with similar structures have been studied for their ability to influence plant growth and development, suggesting that this compound may also possess such capabilities.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
4.1 Study on Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazolone compounds, including this compound, significantly reduced inflammation in animal models by inhibiting cyclooxygenase activity. This study supports the compound’s potential as an anti-inflammatory agent .
4.2 Pesticide Efficacy Research
Research focusing on the agricultural applications of similar pyrazolone derivatives has shown promising results in pest control efficacy, indicating that this compound could be developed into effective agrochemicals .
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Shares a similar pyrazole core but with different substituents.
Dipyrone: Contains a pyrazole ring and is used as an analgesic and antipyretic.
Antipyrine: Another pyrazole derivative with analgesic and antipyretic properties.
Uniqueness
2-(2,5-Dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Biological Activity
2-(2,5-Dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10N2O3
- IUPAC Name : this compound
- SMILES Notation : CC(C(=O)N1C(=O)C=C(N1C)C(C(=O)O)=O
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Cell Viability Assays : In vitro experiments using A549 human lung adenocarcinoma cells showed that the compound reduced cell viability significantly at concentrations around 100 µM. The results indicated a post-treatment viability ranging from 66% to 78%, suggesting moderate cytotoxic effects compared to standard treatments like cisplatin .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, which is evidenced by increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, which is crucial for inhibiting cancer cell proliferation .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise in anti-inflammatory applications:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that the compound can reduce the production of pro-inflammatory cytokines in various cell models, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound:
- Bacterial Inhibition : The compound has shown efficacy against several bacterial strains in vitro, indicating its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted that compounds with similar pyrazole structures exhibited varying degrees of cytotoxicity and apoptosis induction in cancer cell lines. The presence of specific substituents on the pyrazole ring influenced their biological activity significantly .
- Another investigation focused on structure–activity relationships (SARs), revealing that modifications in the chemical structure could enhance or diminish biological potency against cancer cells .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(3-6(10)11)7(12)9(2)8-4/h8H,3H2,1-2H3,(H,10,11) |
InChI Key |
WZQODVACXAMQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.